Cap 232; tln 232 -

Cap 232; tln 232

Catalog Number: EVT-14248310
CAS Number:
Molecular Formula: C45H58N10O9S2
Molecular Weight: 947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap 232, also known as TLN-232 or TT-232, is a synthetic cyclic heptapeptide that exhibits potential antineoplastic activity. It primarily functions as an inhibitor of pyruvate kinase type M2, which is a crucial enzyme in cancer metabolism. By targeting this enzyme, Cap 232 aims to disrupt the metabolic pathways that are often hijacked by cancer cells for growth and proliferation. The compound is classified under peptide-based drugs and has been explored for its therapeutic applications in oncology.

Synthesis Analysis

Methods of Synthesis
Cap 232 is synthesized using solid-phase peptide synthesis, a widely used method for creating peptides. This process involves:

  1. Attachment of the First Amino Acid: The first amino acid is covalently bonded to a solid resin.
  2. Sequential Addition: Protected amino acids are added stepwise to the growing peptide chain. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
  3. Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

Technical Details
In industrial production, similar synthetic routes are employed but optimized for higher yield and purity. Techniques like high-performance liquid chromatography are utilized for purification, followed by lyophilization to obtain a stable powder form.

Molecular Structure Analysis

Cap 232 has a complex molecular structure characterized by its cyclic heptapeptide configuration. The InChI (International Chemical Identifier) representation of Cap 232 is:

InChI 1S C45H58N10O9S2 c1 25 56 38 39 48 58 55 45 64 37 24 66 65 23 36 53 40 59 31 47 19 26 9 3 2 4 10 26 44 63 51 34 20 27 14 16 29 57 17 15 27 42 61 52 35 21 28 22 49 32 12 6 5 11 30 28 32 43 62 50 33 41 60 54 37 13 7 8 18 46 h2 6 9 12 14 17 22 25 31 33 38 49 56 57H 7 8 13 18 21 23 24 46 47H2 1H3 H2 48 58 H 50 62 H 51 63 H 52 61 H 53 59 H 54 60 H 55 64 \text{InChI 1S C45H58N10O9S2 c1 25 56 38 39 48 58 55 45 64 37 24 66 65 23 36 53 40 59 31 47 19 26 9 3 2 4 10 26 44 63 51 34 20 27 14 16 29 57 17 15 27 42 61 52 35 21 28 22 49 32 12 6 5 11 30 28 32 43 62 50 33 41 60 54 37 13 7 8 18 46 h2 6 9 12 14 17 22 25 31 33 38 49 56 57H 7 8 13 18 21 23 24 46 47H2 1H3 H2 48 58 H 50 62 H 51 63 H 52 61 H 53 59 H 54 60 H 55 64 }

This structure indicates the presence of multiple functional groups essential for its biological activity.

Chemical Reactions Analysis

Cap 232 undergoes several chemical reactions that are significant for its functionality:

  1. Oxidation: The disulfide bonds in Cap 232 can be oxidized to form sulfoxides or sulfones.
    • Reagents: Hydrogen peroxide or other oxidizing agents.
  2. Reduction: Disulfide bonds can be reduced to thiols under reducing conditions.
    • Reagents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  3. Substitution: Amino acid residues can undergo substitution reactions at their side chains.
    • Reagents: Various nucleophiles or electrophiles depending on the target residue.

These reactions allow for modifications that can enhance the therapeutic efficacy of Cap 232.

Mechanism of Action

Cap 232 exerts its effects primarily through the activation of somatostatin receptors (specifically somatostatin receptor type 1). This activation leads to:

  1. Inhibition of Cell Proliferation: By interfering with metabolic pathways essential for tumor growth.
  2. Induction of Apoptosis: Promoting programmed cell death in cancerous cells.
  3. Modulation of Pyruvate Kinase Activity: Inhibiting pyruvate kinase type M2 affects glucose metabolism in tumors and reduces lactate production .

Additionally, Cap 232 impacts neurogenic inflammation by inhibiting inflammatory pathways that can contribute to tumor progression.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cap 232 are critical for its application in research and medicine:

  1. Molecular Formula: C45H58N10O9S2
  2. Molecular Weight: Approximately 1000 Da (Daltons)
  3. Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  4. Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

These properties are essential for understanding how Cap 232 behaves in biological systems and during storage.

Applications

Cap 232 has diverse applications in scientific research:

  1. Oncology Research: Investigated for its potential as an anti-cancer agent due to its ability to inhibit pyruvate kinase type M2.
  2. Biochemical Studies: Used as a model compound for studying peptide synthesis and modification processes.
  3. Therapeutic Development: Explored as a potential treatment for various cancers and inflammatory diseases .

Properties

Product Name

Cap 232; tln 232

IUPAC Name

7-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(2-amino-3-phenylpropanoyl)amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide

Molecular Formula

C45H58N10O9S2

Molecular Weight

947.1 g/mol

InChI

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)

InChI Key

SNAJPQVDGYDQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.